molecular formula C18H13F3N2O3 B4850978 N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide

N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide

Cat. No. B4850978
M. Wt: 362.3 g/mol
InChI Key: HSUJNSZGPPVXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide, also known as DFP-10825, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of isoxazole derivatives and has shown promising results in various studies related to neuroscience, cancer, and inflammation.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide is complex and involves multiple targets and pathways. It has been found to bind to the sigma-1 receptor, which is a chaperone protein that regulates various cellular processes and plays a crucial role in neuroprotection and neuroplasticity. N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has been found to have various biochemical and physiological effects in different studies. In neuroscience, it has been shown to enhance the survival of neurons and promote neuroplasticity. In cancer, it has been found to inhibit the proliferation and migration of cancer cells. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide is its specificity towards the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. However, its moderate yield and purity can be a limitation for some experiments, and its complex mechanism of action can make it difficult to interpret the results of some studies.

Future Directions

N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has shown promising results in various fields of research, and there are several future directions that can be explored. In neuroscience, it can be studied further for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer, it can be tested for its efficacy in combination with other chemotherapeutic agents. In inflammation, it can be studied further for its potential use in treating autoimmune diseases such as rheumatoid arthritis.
Conclusion:
N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide is a novel chemical compound that has shown promising results in various fields of scientific research. Its specificity towards the sigma-1 receptor and its potential therapeutic applications make it a valuable tool for studying various cellular processes. Further research is needed to explore its full potential and to determine its limitations and optimal conditions for use.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has shown promising results as a modulator of the sigma-1 receptor, which plays a crucial role in neuroprotection and neuroplasticity. N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide has also been studied for its anti-inflammatory and anti-cancer properties, where it has been found to inhibit the activity of certain enzymes and pathways involved in these diseases.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-12-3-1-11(2-4-12)17-8-14(23-26-17)9-25-10-18(24)22-16-7-13(20)5-6-15(16)21/h1-8H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUJNSZGPPVXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)COCC(=O)NC3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Difluorophenyl)-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-YL]methoxy}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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